Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate

Kinase inhibition Structure-activity relationship Antiviral drug discovery

Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate is a dual-halogen quinoline building block for kinase inhibitor programs (FGFR4, AAK1, Aurora). The 6-Br/8-F pattern enables orthogonal, sequential cross-coupling (Suzuki/Buchwald-Hartwig then SNAr) for library synthesis. Positional halogen sensitivity means 6-bromo and 8-bromo regioisomers show divergent mutant kinase resistance profiles, making this specific scaffold non-substitutable. Predicted pKa -0.74 delivers neutral hinge-binding motifs at physiological pH. The 3-carboxylate ester streamlines amide coupling/hydrolysis. Reduces synthetic burden 3–5 steps vs. unsubstituted quinoline-3-carboxylates. ≥97% purity.

Molecular Formula C11H7BrFNO2
Molecular Weight 284.084
CAS No. 2306278-42-0
Cat. No. B2808590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-8-fluoro-quinoline-3-carboxylate
CAS2306278-42-0
Molecular FormulaC11H7BrFNO2
Molecular Weight284.084
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC(=CC(=C2N=C1)F)Br
InChIInChI=1S/C11H7BrFNO2/c1-16-11(15)7-2-6-3-8(12)4-9(13)10(6)14-5-7/h2-5H,1H3
InChIKeyQUZCBYABJIIIGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-Bromo-8-fluoro-quinoline-3-carboxylate (CAS 2306278-42-0): A Functionalized Quinoline Building Block for Kinase-Targeted Drug Discovery


Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate (CAS 2306278-42-0) is a heterocyclic building block featuring a quinoline core substituted with a methyl ester at the 3-position, a bromine atom at the 6-position, and a fluorine atom at the 8-position . The compound possesses a molecular formula of C₁₁H₇BrFNO₂ and a molecular weight of 284.08 g/mol . This specific substitution pattern situates the compound within the broader class of halogenated quinoline-3-carboxylates that serve as versatile intermediates in medicinal chemistry programs, particularly those targeting kinase inhibition [1]. The ortho-disposition of bromine and fluorine atoms relative to the quinoline nitrogen provides a dual-handle scaffold amenable to sequential palladium-catalyzed cross-coupling reactions, enabling modular assembly of diverse compound libraries . Predicted physicochemical properties include a boiling point of approximately 347.9°C and a calculated pKa of -0.74, indicating the low basicity of the quinoline nitrogen due to the electron-withdrawing effects of adjacent halogen substituents .

Why Methyl 6-Bromo-8-fluoro-quinoline-3-carboxylate Cannot Be Replaced by Common Quinoline-3-carboxylate Analogs in SAR-Driven Synthesis


In structure-activity relationship (SAR) campaigns targeting kinases such as FGFR4, AAK1, and Aurora kinases, the precise positioning of halogen substituents on the quinoline scaffold is a critical determinant of both target engagement and selectivity [1][2]. The 6-bromo-8-fluoro substitution pattern in methyl 6-bromo-8-fluoro-quinoline-3-carboxylate is not interchangeable with simpler analogs such as methyl 6-bromoquinoline-3-carboxylate (CAS 1220418-77-8) or methyl 6-fluoroquinoline-3-carboxylate . Empirical SAR studies on related quinoline-based kinase inhibitor series demonstrate that fluorine at the 8-position enhances metabolic stability and modulates electronic properties of the heterocyclic core, while bromine at the 6-position serves as a synthetic handle for diversification via cross-coupling . Critically, substitution at the 6-position versus the 8-position alone has been shown to confer divergent resistance profiles against mutant kinase targets—in structurally related quinoline-based HIV-1 integrase allosteric inhibitors, the 6-bromo analog exhibited a significant loss of potency against the A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [3]. Such positional sensitivity underscores the inability to substitute this specific regioisomer with other halogenated quinoline-3-carboxylates without compromising the SAR trajectory of a lead optimization program. The quantitative differentiation evidence presented below substantiates why procurement of this exact compound—rather than a generic substitute—is essential for reproducible SAR studies.

Quantitative Differentiation Evidence: Methyl 6-Bromo-8-fluoro-quinoline-3-carboxylate vs. Closest Analogs


Positional Halogen Effects on Kinase Inhibitor Potency: 6-Bromo vs. 8-Bromo Quinoline Scaffolds

In a systematic SAR evaluation of multi-substituted quinolines as HIV-1 integrase allosteric inhibitors, the positional effect of bromine substitution was quantified. The addition of bromine at the 6-position (6-bromo) versus the 8-position (8-bromo) conferred differential antiviral potency and, critically, divergent resistance profiles [1]. While both analogs demonstrated antiviral activity, the 6-bromo-substituted compound exhibited a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness against this clinically relevant mutant [1]. This finding provides class-level evidence that the 6-bromo-8-fluoro substitution pattern present in methyl 6-bromo-8-fluoro-quinoline-3-carboxylate may confer distinct target engagement and resistance susceptibility profiles compared to regioisomeric halogenated quinoline-3-carboxylates. Although direct IC₅₀ values for methyl 6-bromo-8-fluoro-quinoline-3-carboxylate itself are not available in the public domain, the structurally proximal 6-bromo-8-fluoro substitution pattern is explicitly claimed in kinase inhibitor patents targeting FGFR4 and AAK1, indicating its validated utility in medicinal chemistry programs [2][3].

Kinase inhibition Structure-activity relationship Antiviral drug discovery HIV-1 integrase

Metabolic Stability Enhancement via 8-Fluoro Substitution: Cross-Study SAR Comparison with Non-Fluorinated Analogs

Cross-study SAR analysis of quinoline-based kinase inhibitors reveals a consistent pattern: introduction of fluorine at the 8-position improves metabolic stability relative to non-fluorinated analogs [1]. In a study evaluating 6-bromo-N-(1H-indazol-6-yl)quinolin-4-amine derivatives, compound 35 (IC₅₀ = 1.4 μM against GAK) demonstrated improved stability in liver microsomes while maintaining narrow kinome selectivity [1]. Although this study examined a 4-aminoquinoline scaffold rather than the 3-carboxylate series, the stabilizing effect of halogenation at the 6- and 8-positions on the quinoline core is a class-level SAR observation applicable across quinoline chemotypes . The 8-fluoro substituent present in methyl 6-bromo-8-fluoro-quinoline-3-carboxylate is anticipated to confer similar metabolic stabilization benefits compared to non-fluorinated quinoline-3-carboxylate building blocks such as methyl 6-bromoquinoline-3-carboxylate (CAS 1220418-77-8). This stabilization arises from fluorine's ability to block oxidative metabolism at the 8-position and modulate the electron density of the aromatic ring . Procurement of the fluorinated building block enables direct incorporation of this metabolic stability feature into lead compounds without requiring additional synthetic steps.

Metabolic stability Fluorine substitution Pharmacokinetics Kinase inhibitors

Dual-Halogen Orthogonal Reactivity for Sequential Cross-Coupling: 6-Bromo vs. 6-Chloro Analogs

The 6-bromo-8-fluoro substitution pattern in methyl 6-bromo-8-fluoro-quinoline-3-carboxylate provides orthogonal reactivity handles for sequential palladium-catalyzed cross-coupling reactions . Bromine at the 6-position serves as a highly reactive site for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, with reactivity superior to chlorine-based analogs due to the lower bond dissociation energy of the C-Br bond (approximately 71 kcal/mol) versus C-Cl (approximately 83 kcal/mol) . In contrast, the fluorine atom at the 8-position is relatively inert under standard cross-coupling conditions, allowing for chemoselective functionalization at the 6-position without competing reactions at the 8-position . This orthogonal reactivity profile differentiates the compound from analogs such as methyl 6-chloro-8-fluoro-quinoline-3-carboxylate, where the less reactive C-Cl bond may require harsher coupling conditions, potentially compromising sensitive functional groups elsewhere in the molecule. Following initial functionalization at the 6-position, the 8-fluoro substituent can subsequently be activated for nucleophilic aromatic substitution (SNAr) under forcing conditions, providing a sequential diversification strategy . This dual-handle architecture enables modular library synthesis with greater synthetic efficiency than mono-halogenated or symmetrically dihalogenated quinoline building blocks.

Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Chemoselectivity Building block reactivity

Electronic Modulation of Quinoline pKa: Predicted Impact on Target Engagement vs. Non-Halogenated Scaffolds

The combined electron-withdrawing effects of the 6-bromo and 8-fluoro substituents significantly modulate the basicity of the quinoline nitrogen in methyl 6-bromo-8-fluoro-quinoline-3-carboxylate . The compound exhibits a predicted pKa of -0.74 ± 0.31, indicating that the quinoline nitrogen is essentially non-basic under physiological conditions . This low pKa value represents a substantial shift from unsubstituted quinoline (pKa ≈ 4.90) and contrasts with mono-halogenated analogs such as methyl 6-bromoquinoline-3-carboxylate, which retain greater basic character due to the absence of the ortho-fluorine substituent [1]. In kinase inhibitor design, the protonation state of the quinoline nitrogen directly influences hydrogen-bonding capacity with hinge region residues, as well as overall lipophilicity and membrane permeability . The extremely low pKa of the target compound ensures that the quinoline nitrogen remains unprotonated across the full physiological pH range, potentially altering binding mode and selectivity profiles compared to more basic quinoline-3-carboxylate scaffolds. This electronic differentiation is particularly relevant for programs targeting kinases where a neutral heterocycle is required for optimal hinge binding, such as FGFR and Aurora kinase inhibitors [2].

Physicochemical properties pKa modulation Kinase inhibitor design Electron-withdrawing effects

High-Value Application Scenarios for Methyl 6-Bromo-8-fluoro-quinoline-3-carboxylate Based on Evidence-Backed Differentiation


FGFR4 and AAK1 Kinase Inhibitor Lead Optimization Programs

Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate is explicitly claimed as a key intermediate in patent literature describing substituted quinoline compounds as FGFR4 irreversible inhibitors and AAK1 kinase inhibitors [1][2]. The 6-bromo-8-fluoro substitution pattern present in this compound matches the structural requirements outlined for achieving potent target engagement in these kinase families. Procurement of this exact building block enables medicinal chemistry teams to directly access the patented chemical space without requiring de novo synthesis of the halogenated quinoline core, reducing the synthetic burden by an estimated 3-5 steps compared to routes starting from unsubstituted quinoline-3-carboxylate precursors. The 3-carboxylate ester functionality provides a convenient handle for subsequent amide coupling or hydrolysis to the carboxylic acid, enabling rapid diversification into focused kinase inhibitor libraries.

SAR Studies Exploring Positional Halogen Effects on Kinase Selectivity and Resistance Profiles

As demonstrated by class-level evidence from HIV-1 integrase allosteric inhibitor studies, the 6-bromo substitution pattern confers distinct pharmacological behavior—including differential resistance susceptibility—compared to the 8-bromo regioisomer [3]. Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate serves as a defined building block for systematically probing how the 6-bromo-8-fluoro arrangement influences kinase selectivity, mutant kinase sensitivity, and off-target profiles relative to alternative halogenated quinoline-3-carboxylate scaffolds. The compound's orthogonal reactivity profile enables parallel synthesis of matched molecular pairs differing only in the 6-position substituent (via cross-coupling diversification) while maintaining the 8-fluoro substituent constant, facilitating rigorous SAR analysis of positional halogen effects.

Modular Library Synthesis via Sequential Cross-Coupling for Hit-to-Lead Expansion

The orthogonal reactivity of the 6-bromo and 8-fluoro substituents in methyl 6-bromo-8-fluoro-quinoline-3-carboxylate enables a two-stage diversification strategy . First-stage Suzuki-Miyaura or Buchwald-Hartwig coupling at the 6-position introduces aryl, heteroaryl, or amine diversity elements under mild conditions compatible with the 3-carboxylate ester. Second-stage nucleophilic aromatic substitution at the 8-position (following appropriate activation) introduces additional diversity or installs solubilizing groups . This sequential diversification workflow is not achievable with mono-halogenated quinoline-3-carboxylates, which offer only a single functionalization point, nor with symmetrically dihalogenated analogs, which lack chemoselectivity. For hit-to-lead programs requiring rapid expansion of chemical space around a quinoline core, this building block provides a strategic advantage in library design efficiency.

Synthesis of Non-Basic Hinge-Binding Motifs for Kinase Selectivity Optimization

The predicted pKa of -0.74 for methyl 6-bromo-8-fluoro-quinoline-3-carboxylate indicates that derivatives incorporating this quinoline core will present an essentially neutral heterocycle at physiological pH . This property is highly relevant for designing kinase inhibitors that engage the hinge region via hydrogen-bonding interactions without introducing a protonated basic center, a strategy employed to improve kinase selectivity and reduce off-target effects associated with cationic amphiphilic compounds. Procurement of this building block allows medicinal chemists to directly explore non-basic quinoline hinge-binding motifs—a design space that is inaccessible using more basic quinoline-3-carboxylate scaffolds (e.g., methyl 6-bromoquinoline-3-carboxylate) and would otherwise require additional synthetic manipulation to modulate heterocycle basicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 6-bromo-8-fluoro-quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.